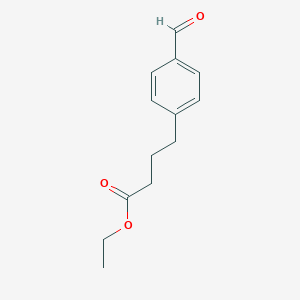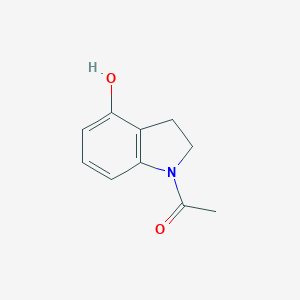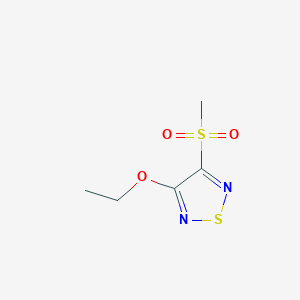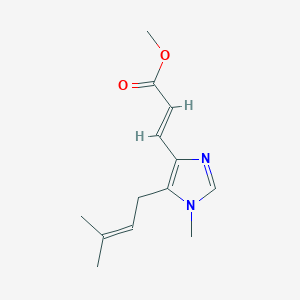![molecular formula C22H27N5O8S B070497 (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine CAS No. 181145-52-8](/img/structure/B70497.png)
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, leading to a decrease in the activity of certain pathways or processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine vary depending on the specific application and the concentration used. In medicine, it has been shown to have anti-cancer and anti-inflammatory effects, as well as potential neuroprotective effects. In agriculture, it has been shown to have herbicidal and pesticidal effects. In materials science, it has been shown to have catalytic and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine in lab experiments include its potential as a versatile compound with various applications in different fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine include further studies on its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent in medicine. In agriculture, further studies on its potential as a pesticide and herbicide are needed. In materials science, further studies on its catalytic and electronic properties are needed. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in all applications.
Synthesemethoden
The synthesis of (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine involves the reaction of (E)-2,5-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine-3-carboxylic acid with 2-(2-chloroethoxy)ethylamine and morpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified by various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurological disorders. In agriculture, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been studied for its potential as a catalyst and as a component in electronic devices.
Eigenschaften
CAS-Nummer |
181145-52-8 |
|---|---|
Molekularformel |
C22H27N5O8S |
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine |
InChI |
InChI=1S/C18H23N5O4S.C4H4O4/c1-21-13-15-17(20-27-12-9-23-7-10-26-11-8-23)14-5-3-4-6-16(14)22(2)28(24,25)18(15)19-21;5-3(6)1-2-4(7)8/h3-6,13H,7-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b20-17+;2-1+ |
InChI-Schlüssel |
TYHXTVNIVMCRIX-ZUTPTFRTSA-N |
Isomerische SMILES |
CN1C=C2/C(=N/OCCN3CCOCC3)/C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1C=C2C(=NOCCN3CCOCC3)C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN1C=C2C(=NOCCN3CCOCC3)C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=CC(=O)O)C(=O)O |
Synonyme |
2H-Pyrazolo(3,4-c)(2,1)benzothiazepin-4(9H)-one, 2,9-dimethyl-, O-(2-( 4-morpholinyl)ethyl)oxime, 10,10-dioxide, (Z)-2-butenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




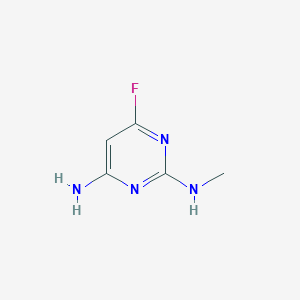
![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

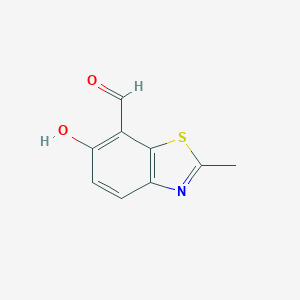
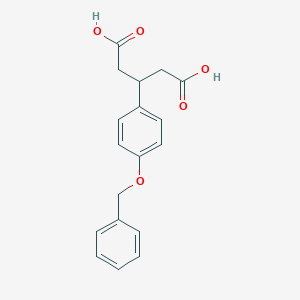
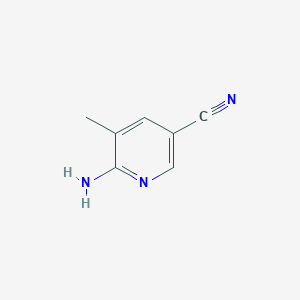
![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)
